7-chloro-N-(2-methoxyphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
7-chloro-N-(2-methoxyphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S2/c1-25-13-5-3-2-4-11(13)20-17(24)14-15-21-16(23)10-8-9(19)6-7-12(10)22(15)18(26)27-14/h2-8H,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFOTGGULADMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2-methoxyphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Fusion with Quinazoline Moiety: The thiazole ring is then fused with a quinazoline derivative through a cyclization reaction, often involving a dehydrating agent.
Introduction of Substituents: The chloro, methoxyphenyl, and carboxamide groups are introduced through various substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(2-methoxyphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted thiazoloquinazoline derivatives
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the quinazoline class, including 7-chloro-N-(2-methoxyphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide, demonstrate promising anticancer activity. Studies show that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound acts by interfering with the signaling pathways involved in cell proliferation and survival. It has shown effectiveness against cancers that express the epidermal growth factor receptor (EGFR) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives are known for their ability to combat bacterial infections. Preliminary studies suggest that this specific compound may exhibit activity against a range of pathogenic bacteria and fungi.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal assessed the anticancer effects of various quinazoline derivatives, including the compound of interest. The results indicated that it significantly reduced cell viability in human cancer cell lines (e.g., breast and lung cancer) through mechanisms involving apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 12 | Cell cycle arrest |
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within acceptable therapeutic ranges .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of 7-chloro-N-(2-methoxyphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the biological context, but may include signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs from the provided evidence, focusing on core structures, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
*Calculated from molecular formulas.
†Estimated based on structural similarity.
Key Observations:
Core Structure Diversity: The thiazoloquinazoline core (target compound) offers rigidity and planar aromaticity, enhancing π-π stacking interactions compared to pyrazole (3a) or thiazolidinone (302549-32-2) cores . Quinazoline derivatives (e.g., 763114-88-1) share a fused bicyclic system but lack the thiazole ring’s sulfur atom, reducing redox activity .
Substituent Effects :
- Chloro groups (7-Cl in the target compound vs. 5-Cl in 3a) increase lipophilicity and may improve membrane permeability .
- Methoxy groups (target compound and 302549-32-2) enhance solubility via hydrogen bonding but reduce metabolic stability .
- Sulfanylidene vs. Thioxo : The 1-S= group (target compound) provides stronger resonance stabilization than the 2-thioxo group in 302549-32-2 .
Synthetic Complexity: Pyrazole carboxamides (3a–3p) are synthesized in moderate yields (62–71%) via EDCI/HOBt coupling, suggesting similar methods for the target compound .
Hydrogen Bonding and Crystallography
- The carboxamide and 5-oxo groups in the target compound likely form intermolecular hydrogen bonds, analogous to pyrazole derivatives (3a–3p) . Such interactions influence crystal packing and solubility.
Biological Activity
The compound 7-chloro-N-(2-methoxyphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide (CAS Number: 50760565) is a thiazoloquinazoline derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure
The molecular formula of the compound is . The structural features include a thiazole ring fused with a quinazoline moiety, which is known to confer various biological activities.
Anticancer Activity
Recent studies have demonstrated that thiazoloquinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 7-chloro-N-(2-methoxyphenyl)-5-oxo-1-sulfanylidene have shown promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range. Notably, these compounds did not display toxicity towards normal cells, indicating a selective anticancer effect .
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. In vitro assays have revealed that 7-chloro-N-(2-methoxyphenyl)-5-oxo-1-sulfanylidene exhibits activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that certain quinazoline derivatives can outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation in animal models. The analgesic activity observed in these studies further supports the therapeutic potential of this compound .
The biological activity of 7-chloro-N-(2-methoxyphenyl)-5-oxo-1-sulfanylidene is believed to be mediated through multiple mechanisms:
- EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cell proliferation and survival .
- Reactive Oxygen Species (ROS) Modulation : Some derivatives are known to modulate oxidative stress pathways, contributing to their anticancer effects .
- Cell Cycle Arrest : Evidence suggests that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
A notable case study involved the synthesis of various thiazoloquinazoline derivatives and their evaluation against a panel of tumor cell lines. The findings indicated that modifications to the thiazole ring significantly influenced cytotoxicity profiles, with specific substitutions enhancing activity against certain cancer types .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What synthetic methodologies are recommended for preparing this compound?
Answer:
The compound can be synthesized via a three-component condensation reaction, as demonstrated for analogous thiazoloquinazolines. Key reagents include methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamide derivatives. Reaction optimization involves temperature control (120–140°C) and solvent selection (e.g., DMF or ethanol) to achieve yields >70%. Post-synthetic purification employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Basic Question: What analytical techniques are critical for structural characterization?
Answer:
- X-ray crystallography : Use SHELX-97/2018 for single-crystal refinement, particularly for resolving the sulfanylidene tautomer and thiazoloquinazoline ring puckering (amplitude parameters q₂ and q₃ via Cremer-Pople analysis) .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies the methoxyphenyl group (δ 3.8–4.0 ppm) and sulfanylidene resonance (δ 180–185 ppm in ¹³C). IR confirms the carbonyl (1680–1700 cm⁻¹) and thioamide (1250–1300 cm⁻¹) stretches .
Advanced Question: How to address discrepancies between experimental NMR data and DFT-predicted chemical shifts?
Answer:
Validate computational models (e.g., B3LYP/6-31G*) by comparing optimized geometries with X-ray crystallographic data.
Assess solvent effects (PCM model) and tautomeric equilibria (e.g., sulfanylidene ↔ thione).
Use dynamic NMR (VT-NMR) to detect temperature-dependent conformational changes .
Advanced Question: What experimental design principles apply to evaluating antimicrobial activity?
Answer:
- Assay selection : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with ciprofloxacin and fluconazole as controls.
- Dose-response curves : Test concentrations from 0.5–128 µg/mL, with triplicate measurements to ensure reproducibility.
- Mechanistic studies : Combine with ROS assays or membrane permeability tests to identify mode of action .
Advanced Question: How can computational modeling predict intermolecular interactions in crystallographic packing?
Answer:
- Hydrogen-bonding networks : Use Mercury (CCDC) to analyze graph sets (e.g., R₂²(8) motifs) and π-π stacking (interplanar distances <3.5 Å).
- Energy frameworks : Calculate lattice energies (PIXEL method) to prioritize dominant interactions (e.g., C=O···H–N vs. S···π contacts) .
Advanced Question: How to optimize structure-activity relationships (SAR) for quinazoline derivatives?
Answer:
Substituent variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., NO₂) or bulky (e.g., adamantyl) moieties to modulate lipophilicity (logP) and steric effects.
Bioisosteric replacement : Substitute the sulfanylidene group with carbonyl or imine functionalities to assess hydrogen-bonding capacity.
In silico screening : Use AutoDock Vina to dock analogs into target proteins (e.g., DHFR or β-tubulin) and prioritize synthesis .
Advanced Question: How to resolve crystallographic twinning or disorder in thiazoloquinazoline structures?
Answer:
- Twinning detection : Use PLATON’s TWINABS for data integration. Apply SHELXL’s TWIN/BASF commands for refinement, with HKLF5 format for overlapping reflections.
- Disordered moieties : Split the 2-methoxyphenyl group into two conformers (occupancy 0.5:0.5) and apply SIMU/SADI restraints .
Advanced Question: What strategies validate hydrogen-bonding patterns in polymorph screening?
Answer:
- Thermal analysis : DSC/TGA to identify polymorph transitions (ΔHfusion differences >5 kJ/mol).
- Hirshfeld surface analysis : Map dₙᵒʳₘ surfaces to quantify interaction types (e.g., H···O vs. H···S contacts).
- Slurry experiments : Recrystallize in 5–10 solvents (e.g., acetonitrile, THF) under varying humidity to isolate polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
